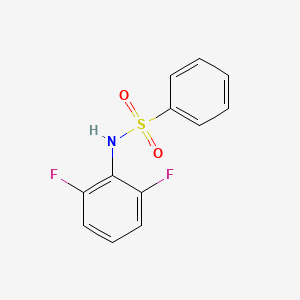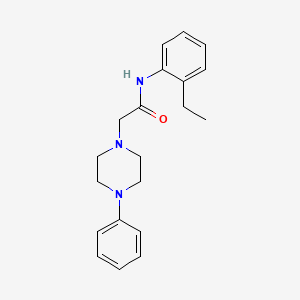![molecular formula C14H12ClN3O2 B5843865 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPI is a pyridinecarboximidamide derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, it has been suggested that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth or inflammation. Further research is needed to fully elucidate the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide inhibits the growth of cancer cells, reduces inflammation, and induces apoptosis (programmed cell death) in cancer cells. In animal models, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to reduce inflammation and improve survival rates in cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one limitation of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide. One direction is to further elucidate its mechanism of action, which will help to design experiments to study its effects. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide could be studied for its potential use in other fields, such as neurology and immunology.
Synthesemethoden
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been achieved through various methods. One of the most common methods is the reaction of 2-chloro-4-methylbenzoic acid with pyridine-4-carboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(12(15)8-9)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBCERXNUFUXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

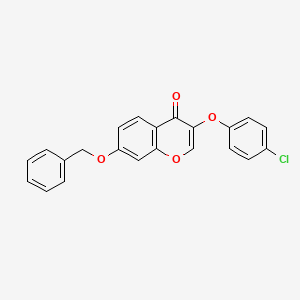
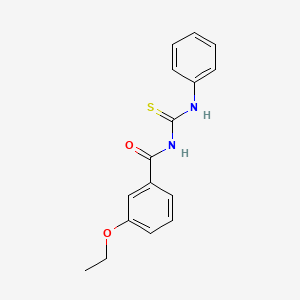
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
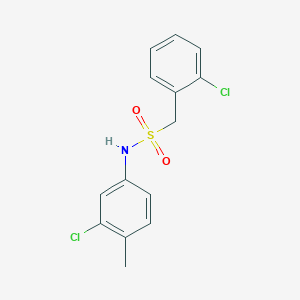
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
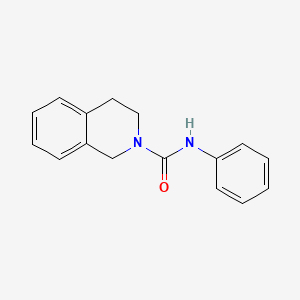
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
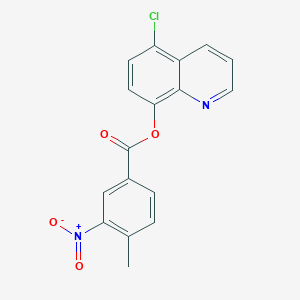
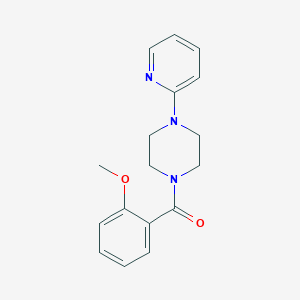
![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)
